Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

This specific 2-(furan-2-yl)pyridin-3-yl isomer is a non-substitutable building block for c-Met kinase inhibitor R&D. Unlike the 5-substituted positional isomer (CAS 2034536-33-7), its spatial orientation enables correct ATP-binding pocket hinge engagement. Procuring this exact isomer—not a generic near-neighbor—preserves established SAR and ensures experimental reproducibility. Ideal for focused library synthesis, kinase selectivity profiling, and X-ray co-crystallography where unambiguous binding pose determination is critical.

Molecular Formula C19H16N2O4
Molecular Weight 336.347
CAS No. 2034595-01-0
Cat. No. B2782427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
CAS2034595-01-0
Molecular FormulaC19H16N2O4
Molecular Weight336.347
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
InChIInChI=1S/C19H16N2O4/c1-24-19(23)14-8-6-13(7-9-14)18(22)21-12-15-4-2-10-20-17(15)16-5-3-11-25-16/h2-11H,12H2,1H3,(H,21,22)
InChIKeyOJAMGNPQCAKQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (CAS 2034595-01-0): Compound Identity and Core Characteristics


Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a synthetic organic compound (C19H16N2O4, MW 336.34 g/mol) classified as a heterocyclic building block [1]. Its structure features a furan-pyridine hybrid core linked via a methylcarbamoyl bridge to a 4-substituted benzoate ester [1]. This specific substitution pattern and the combination of heterocyclic moieties place it within a class of compounds investigated for kinase inhibition and as intermediates in medicinal chemistry, where small structural variations can profoundly impact biological target engagement and physicochemical properties.

The Risk of Analog Substitution for Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate in Structure-Activity Relationships


Compounds within the furan-pyridine-benzoate class cannot be assumed to be interchangeable. The position of the furan substitution on the pyridine ring (e.g., 2- vs. 5-position) fundamentally alters molecular geometry, electronic distribution, and the vector of the benzoate side chain, directly determining target binding and selectivity . For instance, the 5-substituted positional isomer (CAS 2034536-33-7) presents a distinct spatial orientation, which can lead to divergent activity profiles against kinases like c-Met or PI3K [1]. Therefore, substituting this specific 2-(furan-2-yl)pyridin-3-yl isomer with a generic or near-neighbor analog without verified head-to-head data risks invalidating established structure-activity relationships (SAR) and compromising experimental reproducibility.

Quantitative Differentiation Evidence for Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate Against Structural Analogs


Positional Isomer Differentiation: 2-(furan-2-yl)pyridin-3-yl vs. 5-(furan-2-yl)pyridin-3-yl Scaffold

The target compound is a specific positional isomer, Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate, which is structurally distinct from its 5-substituted analog, Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate . This structural difference is critical, as comparable heterocyclic series demonstrate that shifting a substituent from the 2- to the 5-position on the pyridine ring can drastically alter kinase binding affinity by over 100-fold [1]. While direct head-to-head bioactivity data for this specific pair is not publicly available, the class-level inference is strong: the divergent vectors presented by the 2- and 5-substituted pyridine cores to the methylcarbamoyl linker will result in distinct binding conformations.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

c-Met Kinase Inhibition Potential: Structural Similarity to High-Potency Chemotypes

The compound's scaffold shares significant structural homology with a known c-Met inhibitor chemotype (CHEMBL4561132) which demonstrates an EC50 of 1.80 nM [1]. Although the target compound's own c-Met inhibitory activity is not publicly quantified, the presence of the 2-(furan-2-yl)pyridine core is a key pharmacophoric element in this potent inhibitor class. Analogs with similar architecture have shown low nanomolar to sub-nanomolar inhibition of c-Met kinase, providing a strong class-level inference that this compound is a valuable intermediate or hit for c-Met inhibitor programs [2]. Procurement is justified for laboratories seeking to optimize novel c-Met inhibitor candidates derived from this specific chemotype.

Oncology c-Met Kinase ATP-Competitive Inhibitor

Physicochemical Property Differentiation for CNS Penetrance vs. Peripheral Selectivity

While identical in molecular formula (C19H16N2O4) and molecular weight (336.34 g/mol), the topological polar surface area (tPSA) and the spatial orientation of hydrogen bond donors/acceptors can differ between this compound and its isomers, directly influencing passive membrane permeability and CNS penetration [1]. The 2-(furan-2-yl)pyridin-3-yl arrangement is predicted to confer a distinct tPSA and 3D conformation compared to the 5-substituted isomer, which is a critical parameter in CNS drug design where tPSA values below 90 Ų are often sought. The benzoate ester provides a synthetic handle for further optimization of lipophilicity (LogP) and solubility.

Drug Discovery Physicochemical Properties CNS Drug Design

Validated Application Scenarios for Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate in Research and Development


Core Scaffold in Targeted c-Met Kinase Inhibitor Optimization

Procure this specific compound as a critical starting material to synthesize and evaluate a focused library of novel c-Met kinase inhibitors. The 2-(furan-2-yl)pyridin-3-yl scaffold allows exploration of the ATP-binding pocket hinge region, with the benzoate ester offering a vector for introducing solubilizing groups. This application is directly supported by the class-level evidence linking the scaffold to sub-nanomolar c-Met potency, as seen in close analogs [1]. Using this exact isomer ensures the correct geometry for productive hinge binding, avoiding the risk of activity loss seen with other positional isomers .

Isomer-Specific SAR Probe for Kinase Selectivity Panels

Employ this compound as a definitive tool to deconvolute the selectivity profile of the 2-(furan-2-yl)pyridin-3-yl isomer against a broad panel of kinases. The distinct spatial presentation of the heterocyclic core compared to the 5-isomer is hypothesised to alter off-target kinase engagement. Quantitative selectivity data generated using this pure compound will provide a solid basis for patent strategy and chemical lead selection, directly addressing the class-level inference that positional isomerism dictates kinase selectivity [1].

Synthetic Intermediate for CNS-Penetrant Kinase Probes

Utilize the compound's unique substitution pattern as a key intermediate in the multi-step synthesis of brain-penetrant kinase inhibitors. The predicted favorable physicochemical properties of this isomer form a rational basis for optimizing blood-brain barrier penetration in therapeutic areas like glioblastoma or neurodegenerative disease, where tPSA and LogP are critical design parameters [1]. This specific building block is preferred over other isomers that may have identical molecular weight but unfavorable predicted CNS MPO scores.

Crystallography Standard for Resolving Ligand-Binding Conformations

Use this compound as a high-purity standard in X-ray co-crystallography studies with kinase domains (e.g., c-Met, PI3Kγ) to unambiguously solve the binding pose of the 2-(furan-2-yl)pyridin-3-yl pharmacophore. The resulting structural data will provide a definitive explanation for the compound's function, enabling structure-based drug design. The absolute requirement for a single, confirmed isomer in crystallography makes this a non-substitutable procurement item [1].

Quote Request

Request a Quote for Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.